molecular formula C12H16ClN3O2S B2668528 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 730951-12-9

2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2668528
CAS No.: 730951-12-9
M. Wt: 301.79
InChI Key: YTQZYSJHXBQQGI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide (CAS 730951-12-9) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzodiazole core, a privileged scaffold in pharmacology known to interact with diverse biological targets through various binding modes, including hydrogen bonding and π-π stacking . The presence of both a chloromethyl group and a sulfonamide moiety on the heterocyclic structure makes it a versatile building block for the design and synthesis of novel bioactive molecules . Researchers are exploring its potential in developing therapeutic agents, particularly in oncology, given the established role of benzimidazole and related structures in compounds that target DNA topoisomerases and other key enzymes involved in cell proliferation . The reactive chloromethyl handle allows for further functionalization, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies . With a molecular formula of C12H16ClN3O2S and a molecular weight of 301.79 g/mol, this reagent is supplied for laboratory research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-1-ethyl-N,N-dimethylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-4-16-11-6-5-9(19(17,18)15(2)3)7-10(11)14-12(16)8-13/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQZYSJHXBQQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(chloromethyl)-1H-benzo[d]imidazole by reacting ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . This intermediate is then further reacted with ethylating agents and dimethylamine under controlled conditions to introduce the ethyl and dimethylamino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Condensation Reactions: The benzodiazole ring can participate in condensation reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodiazole derivatives, while oxidation and reduction can modify the functional groups attached to the benzodiazole ring.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₁H₁₄ClN₂O₂S
  • Molecular Weight : 284.76 g/mol

Safety Profile

The compound has been classified under several hazard categories:

  • Harmful if swallowed (Acute Tox. 4)
  • Causes skin irritation (Skin Irrit. 2)
  • Causes serious eye damage (Eye Dam. 1) .

Pharmacological Applications

Recent studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. For instance, derivatives of benzodiazole have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. Specifically, compounds related to this structure have demonstrated IC₅₀ values in the low nanomolar range, indicating potent activity .

Anti-Cancer Activity

Research has indicated that benzodiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, showing promising results in inhibiting tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have reported that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Synthesis Techniques

The synthesis of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide typically involves multi-step organic reactions, including the use of chloromethylation techniques and sulfonamide formation. These methods allow for the introduction of functional groups that enhance biological activity while maintaining structural integrity .

Case Study 1: Anti-inflammatory Activity

In a study by Moneer et al. (2021), various benzimidazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that certain compounds exhibited a significant reduction in edema compared to standard treatments like diclofenac, showcasing the potential of benzodiazole derivatives in therapeutic applications .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of benzodiazole derivatives revealed that compounds similar to this compound showed effective cytotoxicity against MCF cell lines. The study demonstrated a dose-dependent response with substantial tumor growth inhibition observed in vivo .

Case Study 3: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of benzodiazole derivatives against various bacterial strains. The findings indicated that these compounds displayed notable antibacterial activity, with MIC values significantly lower than those of standard antibiotics used as controls .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Reactivity

  • The target compound’s chloromethyl group enables nucleophilic substitutions (e.g., with amines or thiols), making it versatile for derivatization . In contrast, 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole has a sulfanyl group, which is less reactive but may participate in disulfide bond formation.
  • The nitro group in 2-(chloromethyl)-1-methyl-5-nitro-1H-benzimidazole deactivates the aromatic ring, reducing electrophilic substitution rates compared to the target compound.

Solubility

  • The sulfonamide in the target compound significantly enhances aqueous solubility (~10–20 mg/mL estimated) , whereas 2-(chlorophenyl)-5-methyl-1H-benzimidazole is poorly soluble in water due to its hydrophobic chlorophenyl and methyl groups.

Biological Activity

2-(Chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide is a compound that belongs to the class of benzodiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Chemical Formula : C12H16ClN3O2S
  • Molecular Weight : 301.79 g/mol
  • CAS Number : 730951-12-9
  • Structural Characteristics : The compound features a benzodiazole core with a chloromethyl and sulfonamide group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that benzodiazole derivatives exhibit a broad spectrum of pharmacological properties. The specific compound has shown promise in several areas:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzodiazole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity (MIC) Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coliModerate activity

Anticancer Properties

The anticancer activity of benzodiazole derivatives is well-documented. In particular, compounds related to this compound have been tested for their ability to induce apoptosis in cancer cell lines.

  • Case Study : A derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Anti-inflammatory Effects

Benzodiazole derivatives have also been explored for their anti-inflammatory properties. The presence of specific functional groups enhances their ability to inhibit inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often linked to their structural features. Modifications at various positions on the benzodiazole ring can significantly impact their potency and selectivity.

Modification Effect on Activity
Chloromethyl group at position 2Enhances antimicrobial activity
Sulfonamide groupIncreases solubility and bioavailability

Q & A

Q. What are the established synthetic pathways for 2-(chloromethyl)-1-ethyl-N,N-dimethyl-1H-1,3-benzodiazole-5-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzodiazole core. Key steps include:
  • Chlorosulfonation : Treating the benzodiazole precursor with chlorosulfonic acid (90% yield) .
  • Nucleophilic Substitution : Reacting the sulfonyl chloride intermediate with dimethylamine in a biphasic DCM/H₂O system (47–98% yield). Sodium carbonate is critical for pH control and minimizing side reactions .
  • Optimization : Use TLC to monitor reaction progress, and adjust amine stoichiometry (1.2–1.5 equivalents) to maximize yield.

Table 1 : Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
aEthyl chloroformate, triethylamine97
bChlorosulfonic acid90
cAmine, Na₂CO₃, DCM/H₂O47–98

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent positions on the benzodiazole ring (e.g., chloromethyl vs. ethyl groups) .
  • X-ray Diffraction : Confirm regioselectivity and stereochemistry. For example, X-ray analysis resolved isomeric ratios (75.9% vs. 24.1%) in sulfonamide derivatives .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending modes.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.
  • Wear nitrile gloves and chemical-resistant aprons; sulfonamides can cause skin irritation.
  • Store in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonamide functionalization be addressed?

  • Methodological Answer :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor sulfonamide formation over N-alkylation.
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Isomeric Separation : Employ column chromatography (silica gel, hexane/EtOAc gradient) to resolve regioisomers.

Table 2 : Isomeric Ratios in Sulfonamide Derivatives

CompoundMajor:Minor Isomer RatioSource
2-n-butyl-6-chloro derivative0.759:0.241

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate antiproliferative activity using MTT, apoptosis (Annexin V), and cell cycle assays .
  • Structural Validation : Compare crystallographic data to confirm active conformations. For example, sulfonamide torsion angles impact binding to biological targets .
  • Statistical Analysis : Apply multivariate regression to account for cell line-specific factors (e.g., metabolic enzyme expression) .

Q. How do substituents on the benzodiazole ring influence reactivity and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance sulfonamide stability but reduce nucleophilic substitution rates.
  • Bulkier Substituents (e.g., cycloheptyl) : Increase steric hindrance, reducing binding affinity in enzymatic assays .
  • Biological Impact : Dichlorobenzene-sulfonamide hybrids show enhanced antiproliferative activity due to improved membrane permeability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase). Validate with DFT-calculated electrostatic potentials .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonamide-protein complexes .

Guidelines for Documentation and Reproducibility

  • Experimental Write-Ups : Detail reaction stoichiometry, purification methods (e.g., column chromatography gradients), and spectral data (δ values, coupling constants) .
  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR assignments in PubChem .

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